molecular formula C9H10Br2O4 B13374279 (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B13374279
M. Wt: 341.98 g/mol
InChI Key: HECPLCNVJSYLGU-RXODTLQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-5,6-dibromobicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring two bromine atoms and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the bromination of a suitable bicyclic precursor. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired positions. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of the corresponding hydrocarbon.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.

Major Products

    Oxidation: Formation of anhydrides or esters.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-5,6-dichlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.

    (1S,4R)-5,6-difluorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with fluorine atoms instead of bromine.

    (1S,4R)-5,6-diiodobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with iodine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid imparts unique reactivity and properties compared to its chlorine, fluorine, and iodine analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C9H10Br2O4

Molecular Weight

341.98 g/mol

IUPAC Name

(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C9H10Br2O4/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7H,1H2,(H,12,13)(H,14,15)/t2-,3+,4?,5?,6?,7?

InChI Key

HECPLCNVJSYLGU-RXODTLQOSA-N

Isomeric SMILES

C1[C@@H]2C(C([C@H]1C(C2Br)Br)C(=O)O)C(=O)O

Canonical SMILES

C1C2C(C(C1C(C2Br)Br)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.